molecular formula C24H20N4O4 B11009840 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide

3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B11009840
M. Wt: 428.4 g/mol
InChI Key: CIAYJUIPLSQRBQ-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing. Let’s break it down:

    Name: 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide

    Molecular Formula: CHNO

    Molecular Weight: 433.44 g/mol

The compound features an isoindoloquinazolinone core fused with a pyridine ring. Its complex structure suggests potential biological activity.

Properties

Molecular Formula

C24H20N4O4

Molecular Weight

428.4 g/mol

IUPAC Name

3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C24H20N4O4/c1-32-21-11-10-15(14-25-21)26-20(29)12-13-27-22-16-6-2-3-7-17(16)24(31)28(22)19-9-5-4-8-18(19)23(27)30/h2-11,14,22H,12-13H2,1H3,(H,26,29)

InChI Key

CIAYJUIPLSQRBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Unfortunately, specific synthetic routes and industrial production methods for this compound are scarce in the literature. researchers likely employ multistep organic synthesis to construct the intricate isoindoloquinazolinone scaffold. Further investigation is needed to uncover detailed procedures.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidative transformations, potentially leading to new functional groups.

    Reduction: Reduction reactions could modify the amide or other functional groups.

    Substitution: Substituents on the pyridine ring may be replaced via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, including potential as an anticancer agent or kinase inhibitor.

    Chemistry: Explore its reactivity and use as a building block for novel compounds.

    Biology: Assess its impact on cellular processes or signaling pathways.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed studies are essential to unravel its mechanism.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related isoindoloquinazolinones or pyridine-containing compounds. Further research will reveal its uniqueness.

Biological Activity

3-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(6-methoxypyridin-3-yl)propanamide is a complex organic compound belonging to the class of isoindole and quinazoline derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential based on recent research findings.

Structural Characteristics

The molecular formula of the compound is C23H24N4O4, with a molecular weight of approximately 420.46 g/mol. The structure features a quinazoline moiety fused with an isoindole ring and substituted with a methoxypyridine group. This unique combination of functional groups is believed to enhance its biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. A study demonstrated that similar quinazoline-based hybrids exhibited IC50 values ranging from 0.36 to 40.90 μM against various cancer cell lines, indicating significant cytotoxicity .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)Mechanism
Compound AMDA-MB-2310.36EGFR Inhibition
Compound BA54915.00Apoptosis Induction
3-(5,11-Dioxo...)VariousTBDTBD

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has also been documented. Compounds similar to 3-(5,11-dioxo...) have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. In vitro studies suggest that these compounds can reduce pro-inflammatory cytokine production .

Antimicrobial Activity

Research indicates that quinazoline derivatives possess antimicrobial properties against a range of pathogens. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways in bacteria .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is significantly influenced by their structural components. For instance:

  • Methoxy Groups : Enhance solubility and potentially increase binding affinity to biological targets.
  • Amide Linkages : May improve the stability and bioavailability of the compounds.
  • Substituents on the Pyridine Ring : Alter the electronic properties and steric hindrance, affecting interaction with target enzymes or receptors.

Case Studies

  • Compound Synthesis and Evaluation : A series of quinazoline-based hybrids were synthesized and evaluated for their anticancer activity against breast cancer cells (MDA-MB-231). The study highlighted that bulky substituents on the acetamide moiety were essential for enhancing biological activity .
  • Molecular Docking Studies : Docking studies have shown that the compound exhibits strong binding affinity towards various targets implicated in cancer progression, such as EGFR and COX enzymes .

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